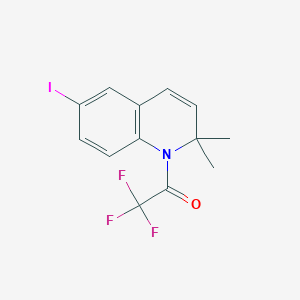
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic compound that features a quinoline core structure. This compound is characterized by the presence of an iodine atom at the 6th position, two methyl groups at the 2nd position, and a trifluoroacetyl group at the 1st position. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acylation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact .
化学反应分析
Types of Reactions
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroacetyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
- Quinoline, 2,6-dimethyl-
- Quinoline, 1,2-dihydro-2,2,4-trimethyl-
- Quinoline, 4-hydroxy-2-
Uniqueness
Quinoline, 1,2-dihydro-6-iodo-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications .
属性
CAS 编号 |
828938-90-5 |
|---|---|
分子式 |
C13H11F3INO |
分子量 |
381.13 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(6-iodo-2,2-dimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C13H11F3INO/c1-12(2)6-5-8-7-9(17)3-4-10(8)18(12)11(19)13(14,15)16/h3-7H,1-2H3 |
InChI 键 |
GMFIAUHPNAUEMG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



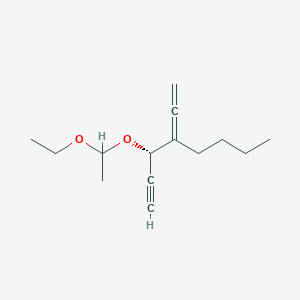
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
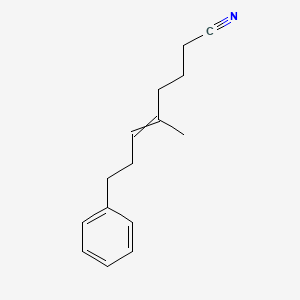
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
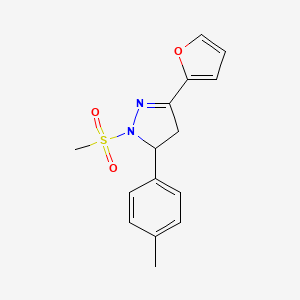

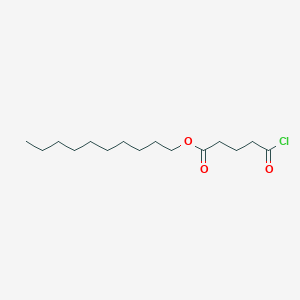
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
